Methods and Technical Details
The synthesis of [fluorophenyl)methyl]amine can be achieved through several methods:
Structure and Data
The molecular formula for [fluorophenyl)methyl]amine is C8H10FN. Its structure consists of a phenyl ring with a fluorine atom at the para position and an ethylamine group attached to it. The compound exhibits the following key structural features:
This structure contributes to its reactivity and interaction with biological systems .
Reactions and Technical Details
[Fluorophenyl)methyl]amine can undergo various chemical reactions:
Process and Data
The mechanism of action for [fluorophenyl)methyl]amine primarily involves its interaction with biological targets such as receptors and enzymes. The presence of the fluorine atom can enhance lipophilicity, influencing how the compound interacts within biological systems. Studies suggest that it may modulate neurotransmitter pathways, making it a candidate for developing therapeutics aimed at neurological disorders .
Physical Properties:
Chemical Properties:
These properties are crucial for understanding how the compound behaves in various environments, influencing both its synthesis and application.
The applications of [fluorophenyl)methyl]amine are diverse:
The therapeutic significance of [(fluorophenyl)methyl]amine derivatives stems from their multi-receptor engagement profiles, enabling simultaneous modulation of dopaminergic, serotonergic, and histaminergic pathways implicated in neuropsychiatric diseases. Research demonstrates that compounds bearing this pharmacophore exhibit balanced affinity for dopamine D₂ receptors (D₂R), serotonin 5-HT₁ₐ receptors (5-HT₁ₐR), and serotonin 5-HT₇ receptors (5-HT₇R) – a triad of targets clinically relevant for managing schizophrenia's multifaceted symptomatology. Specifically, D₂R antagonism addresses positive symptoms (hallucinations, delusions), 5-HT₁ₐR activation ameliorates negative symptoms (anhedonia, social withdrawal), and 5-HT₇R antagonism improves cognitive dysfunction [1] [5].
In addiction therapeutics, derivatives like JJC8-016 (N-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-3-phenylpropan-1-amine) demonstrate atypical dopamine transporter (DAT) inhibition. Unlike cocaine's reinforcing properties, JJC8-016 binds DAT (Kᵢ = 116 nM) and serotonin transporter (SERT; Kᵢ = 360 nM) with high affinity yet produces no intrinsic locomotor stimulation or reward-enhancing effects in rodent models. Crucially, it dose-dependently inhibits cocaine self-administration, blocks cocaine-induced reinstatement of drug-seeking behavior, and attenuates cocaine-enhanced locomotion without altering basal extracellular dopamine in the nucleus accumbens. This dissociation between DAT occupancy and abuse liability represents a paradigm shift in developing anti-addiction pharmacotherapies [8].
Table 1: Neuropsychiatric Receptor Targets of [(Fluorophenyl)methyl]amine Derivatives
Compound | D₂R Kᵢ (nM) | 5-HT₁ₐR Kᵢ (nM) | 5-HT₇R Kᵢ (nM) | DAT Kᵢ (nM) | Primary Therapeutic Indication |
---|---|---|---|---|---|
Compound 11 | 22.0 | 376.0 | >10,000 | - | Antipsychotic development |
Compound 15 | Not reported | Not reported | Not reported | - | Antipsychotic development |
JJC8-016 | 231* | >10,000* | >10,000* | 116 | Cocaine use disorder |
Lurasidone | 1.68 | 6.75 | 0.495 | - | Schizophrenia (reference drug) |
*Data from broad screening at 10µM concentration [8]
The evolution of [(fluorophenyl)methyl]amine-based DAT inhibitors originated from structural modifications of modafinil (2-[(diphenylmethyl)sulfinyl]acetamide), an FDA-approved narcolepsy medication with weak DAT affinity (Kᵢ = 3,000-8,160 nM). Early SAR studies identified that replacing modafinil’s sulfinylacetamide moiety with aminopropylthioether chains significantly enhanced DAT binding. This discovery spurred systematic optimization through three generations:
Table 2: Developmental Progression of [(Fluorophenyl)methyl]amine DAT Inhibitors
Generation | Structural Feature | Representative Compound | DAT Kᵢ (nM) | Metabolic Stability (t₁/₂, min) | Key Advancement |
---|---|---|---|---|---|
Prototype | Sulfinylacetamide | Modafinil | 3,000-8,160 | High (not reported) | Wakefulness promotion |
1st | Unsubstituted aminopropylthioether | JJC8-088 | 2.60 | <5 (4% remaining at 60 min) | High DAT affinity |
2nd | 2,6-Dimethylpiperazine | RDS03-94 | 23.1 | ~20 | Moderate metabolic stabilization |
3rd | Piperidine/homopiperidine | JJC8-016 | 116 | 60 (rat/mouse microsomes) | Combined metabolic stability & atypical profile |
[(Fluorophenyl)methyl]amine derivatives exhibit distinct mechanisms compared to classical neuroactive agents, particularly regarding transporter conformational selectivity and receptor polypharmacology:
Versus Cocaine and Classical DAT Inhibitors: Cocaine stabilizes the outward-open conformation of DAT, inducing rapid dopamine efflux and reinforcing effects. In contrast, JJC8-016 preferentially binds the inward-facing conformation of DAT, as evidenced by its reduced sensitivity in DAT Y156F mutants – a residue critical for inward-state stabilization. This conformational selectivity permits DAT blockade without provoking substantial dopamine release or abuse-related behaviors [7] [8]. Molecular modeling confirms JJC8-016’s binding pose within the S1 substrate pocket of human DAT, forming hydrophobic contacts with Phe76, Phe326, and Val152 while its fluorophenyl groups engage in π-π stacking with Phe320 – interactions distinct from cocaine's binding mode [8].
Versus Modafinil and Analogues: Modafinil acts as a weak DAT inhibitor (Kᵢ >3µM) with negligible effects on dopamine dynamics at therapeutic concentrations. Its R-enantiomer (R-MOD) shows approximately threefold greater DAT affinity than S-MOD but remains significantly weaker than JJC8-016 (Kᵢ = 116 nM). Behaviorally, R-MOD (10-30 mg/kg) increases locomotor activity and enhances brain-stimulation reward in rats – effects absent with JJC8-016 at equivalent doses. This divergence highlights how structural optimization of the [(fluorophenyl)methyl]amine core yields superior target engagement and behavioral specificity [8].
Versus Second-Generation Antipsychotics: Compounds like lurasidone integrate [(fluorophenyl)methyl]amine-like motifs to achieve multi-receptor profiles. However, advanced derivatives (e.g., Compound 11) demonstrate improved selectivity by minimizing affinity for receptors linked to adverse effects. Specifically, Compound 11 shows negligible binding to 5-HT₂cR and histamine H₁ receptors (associated with weight gain and sedation, respectively), potentially offering superior tolerability profiles compared to existing antipsychotics while maintaining efficacy against positive, negative, and cognitive symptoms [1].
Table 3: Mechanistic Comparison with Reference Neuroactive Agents
Property | JJC8-016 | Cocaine | Modafinil (R-MOD) | Lurasidone |
---|---|---|---|---|
Primary Molecular Target | DAT/SERT | DAT > SERT | Weak DAT inhibition | D₂/5-HT₇/5-HT₁ₐ |
DAT Conformational Selectivity | Inward-facing state preference | Outward-open state stabilization | Not fully characterized | Not applicable |
Effect on Basal DA Release | Minimal change | Marked increase | Minimal change | Indirect modulation |
Locomotor Activation | Absent (up to 30 mg/kg) | Dose-dependent increase | Dose-dependent increase | Not primary effect |
Reinstatement of Drug-Seeking | Inhibits cocaine-induced | Triggers | Weakly inhibits (high doses) | Not reported |
Therapeutic Application | Cocaine use disorder | None (illicit drug) | Narcolepsy/sleep disorders | Schizophrenia/bipolar depression |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: